7-Bromoquinoline-3,4-diamine is a chemical compound with the molecular formula C9H8BrN3. It is classified as a derivative of quinoline, which is a heterocyclic aromatic organic compound. This compound has garnered significant attention in various scientific fields, including chemistry, biology, medicine, and industry, due to its versatile applications and unique chemical properties. The compound is recognized for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
The synthesis of 7-Bromoquinoline-3,4-diamine typically involves the reduction of 7-bromo-3-nitroquinolin-4-amine. A common method for this reduction employs tin (II) chloride dihydrate in ethyl acetate under reflux conditions for approximately three hours. This method allows for the conversion of the nitro group to an amine group, resulting in the desired diamine compound.
In industrial settings, large-scale synthesis often follows similar reduction reactions but is optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are commonly utilized to enhance production efficiency.
The molecular structure of 7-Bromoquinoline-3,4-diamine features a quinoline ring substituted with a bromine atom at the 7-position and amino groups at the 3 and 4 positions. This specific substitution pattern contributes to its unique chemical reactivity and biological activity.
Key Structural Data:
7-Bromoquinoline-3,4-diamine can undergo various chemical reactions, including:
Common Reagents:
These reactions highlight the compound's versatility as a building block for synthesizing more complex organic molecules.
7-Bromoquinoline-3,4-diamine exhibits several notable physical and chemical properties:
These properties are essential for determining suitable applications in laboratory settings and industrial processes.
7-Bromoquinoline-3,4-diamine has diverse applications across multiple scientific domains:
The 3,4-diaminoquinoline core features an electron-rich diazine fragment fused to a benzene ring, creating an unsymmetrical π-system. X-ray crystallographic analyses of analogous compounds reveal near-planar geometry with intramolecular hydrogen bonding between the C3-NH₂ and C4-NH₂ groups (distance ≈ 2.1–2.3 Å), reducing conformational flexibility while enhancing stability [3]. This hydrogen bonding creates a pseudo-five-membered ring structure that significantly influences electron distribution.
The diamino substitution at the 3- and 4-positions generates a push-pull electronic system:
Table 1: Physicochemical Properties of 7-Bromoquinoline-3,4-diamine
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₉H₈BrN₃ | High-resolution MS |
Molecular Weight | 238.08 g/mol | Calculated |
Hydrogen Bond Donors | 2 | Computational (PubChem) |
Hydrogen Bond Acceptors | 3 | Computational (PubChem) |
Topological Polar Surface Area | 64.93 Ų | Calculated (Chemscene) |
logP | 2.16 | Octanol-water partition |
The bromine atom at C7 further perturbs this electronic arrangement, creating a polarized system ideal for nucleophilic substitution at C7 and electrophilic attack at C5/C8 positions. Nuclear Independent Chemical Shift (NICS) calculations for analogous systems show increased aromaticity in the benzenoid ring (NICS(1) = –10.2 ppm) versus diminished aromaticity in the heterocyclic ring (NICS(1) = –6.8 ppm), confirming differential reactivity across the system [3].
The C7-bromo substituent in 7-bromoquinoline-3,4-diamine serves dual roles: a steric/electronic director for regioselective functionalization and a synthetic handle for metal-catalyzed cross-coupling. The bromine’s position ortho to the heterocyclic nitrogen creates a halogen bonding motif capable of influencing solid-state packing (d(Br···N) ≈ 3.2 Å), though its primary synthetic utility lies in facilitating selective transformations:
Electronic Effects on Reactivity:
Cross-Coupling Applications:Palladium-catalyzed cross-coupling reactions proceed with exceptional regiocontrol:
Table 2: Regioselective Functionalization of 7-Bromoquinoline-3,4-diamine
Reaction Type | Conditions | Regioselectivity | Yield |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/EtOH, 80°C | C7-aryl replacement | >90% |
Buchwald-Hartwig | Pd₂(dba)₃, XPhos, t-BuONa, toluene, 100°C | C7-amination | 75–85% |
Direct C2-Arylation | Pd(OAc)₂, CuI, DMF, 140°C, 96h | C2-position | 34% |
Electrophilic Bromination | Br₂, CHCl₃, 0°C | C5 > C8 (4:1) | 60% |
The 3,4-diaminoquinoline scaffold serves as a strategic precursor to fused heterocyclic systems with enhanced pharmacological profiles. Comparative analysis reveals distinct advantages and limitations relative to other diamino heterocycles:
Imidazoquinolines:
Pyrazoloquinolinones:
Isoquinoline-Tethered Systems:Recent studies demonstrate that 7-bromoquinoline-3,4-diamine derivatives undergo tandem cyclization-coupling to generate isoquinoline-tethered quinazolines exhibiting 7–12× enhanced HER2 selectivity over EGFR compared to lapatinib. This selectivity arises from optimal positioning of the bromine atom for hydrophobic interactions in the HER2 binding pocket [4].
The chemistry of diaminoquinolines evolved through three distinct phases, with 7-bromoquinoline-3,4-diamine emerging as a key intermediate in contemporary medicinal chemistry:
Foundational Period (1950s-1980s):
Halogenation Era (1990s-2010s):
Modern Methodologies (2020s-Present):
Table 3: Key Derivatives Derived from 7-Bromoquinoline-3,4-diamine
Compound Class | Representative Structure | Primary Application | Key Advantage |
---|---|---|---|
Imidazo[4,5-c]quinolines | 7-Bromo-2-phenylimidazo[4,5-c]quinoline | GABAₐ receptor modulation | Enhanced efficacy at α1β3 subtypes |
Isoquinoline-quinazolines | N4-benzyl-7-bromoquinoline-3,4-diamine | HER2-selective kinase inhibition | 7–12× selectivity over EGFR |
C2-Arylated Diaminoquinolines | 7-Bromo-2-(4-cyanophenyl)quinoline-3,4-diamine | Synthetic intermediate | Enables π-extension at C2 |
This historical progression demonstrates how methodological advances transformed 7-bromoquinoline-3,4-diamine from a synthetic curiosity into a versatile building block for drug discovery – a trajectory expected to continue with emerging photoredox and electrochemical functionalization techniques.
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8